molecular formula C15H10BrN3O3 B14487775 N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide CAS No. 65781-85-3

N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide

Cat. No.: B14487775
CAS No.: 65781-85-3
M. Wt: 360.16 g/mol
InChI Key: SLOZTBXABUHBPS-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide: is an organic compound with a complex structure that includes a bromine atom, a nitro group, a cyano group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide typically involves the reaction of 5-bromo-2-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 5-bromo-2-nitroaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of nitro and cyano groups on biological systems. It is also used in the development of probes and sensors for detecting specific biomolecules .

Medicine: Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

CAS No.

65781-85-3

Molecular Formula

C15H10BrN3O3

Molecular Weight

360.16 g/mol

IUPAC Name

N-(5-bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide

InChI

InChI=1S/C15H10BrN3O3/c16-11-6-7-13(19(21)22)14(10-11)18(15(20)8-9-17)12-4-2-1-3-5-12/h1-7,10H,8H2

InChI Key

SLOZTBXABUHBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)CC#N

Origin of Product

United States

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